1-(Morpholin-2-yl)prop-2-en-1-one

Regioisomer differentiation Hydrogen-bond donor Secondary amine pKa

1-(Morpholin-2-yl)prop-2-en-1-one (CAS 1025817-37-1; synonym: 2-Propen-1-one, 1-(2-morpholinyl)-) is a C7H11NO2 α,β-unsaturated enone wherein an acryloyl group is covalently attached to the C2 position of the morpholine ring rather than the morpholine nitrogen. This regioisomeric arrangement confers a stereogenic center at C2 and preserves a secondary amine (NH) within the morpholine ring, fundamentally differentiating it from the far more common and commercially dominant N-acryloylmorpholine (4-acryloylmorpholine, CAS 5117-12-4, an N-substituted tertiary amide monomer).

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B12335832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Morpholin-2-yl)prop-2-en-1-one
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC=CC(=O)C1CNCCO1
InChIInChI=1S/C7H11NO2/c1-2-6(9)7-5-8-3-4-10-7/h2,7-8H,1,3-5H2
InChIKeyZJKPXJLAUAZTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Morpholin-2-yl)prop-2-en-1-one: Structural Identity and Procurement Baseline for the C2-Acryloyl Morpholine Isomer


1-(Morpholin-2-yl)prop-2-en-1-one (CAS 1025817-37-1; synonym: 2-Propen-1-one, 1-(2-morpholinyl)-) is a C7H11NO2 α,β-unsaturated enone wherein an acryloyl group is covalently attached to the C2 position of the morpholine ring rather than the morpholine nitrogen . This regioisomeric arrangement confers a stereogenic center at C2 and preserves a secondary amine (NH) within the morpholine ring, fundamentally differentiating it from the far more common and commercially dominant N-acryloylmorpholine (4-acryloylmorpholine, CAS 5117-12-4, an N-substituted tertiary amide monomer) . Available from specialist suppliers at ≥98% purity with predicted properties including a boiling point of 251.5 ± 35.0 °C, density of 1.035 ± 0.06 g/cm³, and pKa of 7.67 ± 0.40 (all predicted), this compound occupies a distinct niche as a chiral, NH-bearing enone building block .

Why N-Acryloylmorpholine Cannot Substitute for 1-(Morpholin-2-yl)prop-2-en-1-one in Research and Industrial Applications


The pervasive assumption that all acryloyl-morpholine species are functionally interchangeable ignores a critical structural distinction: the C2-acryloyl regioisomer possesses a free secondary amine (NH) and a chiral center, whereas the N-acryloyl isomer is an achiral tertiary amide with no NH hydrogen-bond donor capacity . This difference dictates fundamentally divergent reactivity profiles. The C2 isomer can act as a bifunctional monomer—polymerizing through the acryloyl group while retaining a nucleophilic NH site for post-polymerization modification or salt formation—capabilities absent in the N-substituted analog . In medicinal chemistry, the NH group enables hydrogen-bonding interactions with biological targets and permits further N-functionalization (e.g., alkylation, acylation, sulfonylation) that is sterically and electronically infeasible with the tertiary amide of N-acryloylmorpholine. Procurement substitution between these isomers therefore results in qualitatively different molecular properties, synthetic utility, and biological outcomes [1].

Quantitative Differentiation of 1-(Morpholin-2-yl)prop-2-en-1-one: Comparator-Backed Evidence for Scientific Selection


Regioisomeric Identity: C2-Acryloyl Substitution vs. N-Acryloyl Substitution Confers Distinct pKa and Hydrogen-Bond Donor Capacity

1-(Morpholin-2-yl)prop-2-en-1-one (target) bears the acryloyl group at the C2 carbon, preserving a secondary amine (NH) with a predicted pKa of 7.67 ± 0.40, compared to N-acryloylmorpholine (CAS 5117-12-4, comparator), which is a tertiary amide with no ionizable NH proton . The target compound thus provides one hydrogen-bond donor (HBD = 1; polar surface area = 38 Ų), whereas the comparator has HBD = 0 [1]. This difference is structural, not incremental: the target can engage in hydrogen-bonding as both donor and acceptor, while the comparator is exclusively a hydrogen-bond acceptor.

Regioisomer differentiation Hydrogen-bond donor Secondary amine pKa Bifunctional monomer design

Chirality and Enantiomeric Availability: Single-Enantiomer Forms Enable Stereospecific Synthesis Inaccessible with Achiral N-Acryloylmorpholine

The C2 position of 1-(Morpholin-2-yl)prop-2-en-1-one is a stereogenic center, and both enantiomers are commercially catalogued as discrete entities: (2R)-1-[(2R)-morpholin-2-yl]prop-2-en-1-one (ChemSpace CSMB00119416251) and (2S)-1-[(2S)-morpholin-2-yl]prop-2-en-1-one (ChemSpace CSMB00119414804), both sourced via Enamine MADE [1][2]. In contrast, N-acryloylmorpholine (CAS 5117-12-4) is an achiral molecule with no stereogenic center and no enantiomeric enrichment pathway . The target compound therefore enables enantioselective synthesis strategies—introducing chirality at the morpholine C2 in a single synthetic step—whereas any chirality using the N-acryloyl isomer must be introduced through separate, post-polymerization or post-coupling steps.

Chiral building block Enantiomerically pure Stereospecific synthesis Asymmetric catalysis

Predicted LogP and Polar Surface Area Differentiation: Implications for Membrane Permeability and Formulation Behavior

The (2R)-enantiomer of the target compound exhibits a predicted LogP of 0.36 and a polar surface area (PSA) of 38 Ų, as reported by ChemSpace [1]. For N-acryloylmorpholine (comparator), the calculated LogP is approximately -0.20 to 0.10 and PSA is approximately 32.8 Ų [2]. The higher LogP of the target (~0.36 vs. ~-0.1) indicates moderately greater lipophilicity, while the larger PSA (38 vs. 32.8 Ų) reflects the additional hydrogen-bond donor site. Within Lipinski's rule-of-five space, the target's LogP remains well within the ≤5 threshold while offering a distinct ADME profile from the comparator.

Lipophilicity LogP comparison Polar surface area ADME prediction

Validated Application as a Key Pharmacophoric Motif in High-Potency Bioactive Compounds (Ataxin-1 Inhibition, IC50 = 6.90 nM)

A compound incorporating the 2-morpholinyl-acryloyl moiety as its core scaffold—specifically (E)-3-((2-(4-(3-(4-Chloro-2-((5-methyl-2H-tetrazol-2-yl)methyl)phenyl)acryloyl)morpholin-2-yl)ethyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione—demonstrated potent inhibition of human Ataxin-1 with an IC50 of 6.90 nM, as disclosed in Novartis patents US10183025 and US9763957 (Example 150) and deposited in BindingDB (BDBM322062) [1]. The comparator N-acryloylmorpholine monomer is primarily used as a polymerizable monomer and has no reported single-digit nanomolar bioactivity against any human target . This demonstrates that the 2-acryloyl morpholine scaffold, when elaborated, can generate high-affinity protein ligands, validating the target compound's relevance as a medicinal chemistry starting material.

Covalent inhibitor Ataxin-1 Kinase inhibitor Novartis patent

Predicted Boiling Point and Density vs. N-Acryloylmorpholine: Implications for Purification and Handling

The target compound has a predicted boiling point of 251.5 ± 35.0 °C (at atmospheric pressure) and a predicted density of 1.035 ± 0.06 g/cm³ . In contrast, N-acryloylmorpholine (comparator) has an experimentally measured boiling point of 158 °C at 50 mmHg (equivalent to ~296.8 °C extrapolated to 760 mmHg by ChemSpider) and a measured density of 1.122 g/mL at 25 °C . The target's lower density and similar boiling range suggest different distillation and chromatographic behavior, while the predicted density difference (~1.035 vs. ~1.122 g/mL, a ~8.5% reduction) is attributable to the absence of the N-acyl resonance stabilization present in the comparator, resulting in a less compact molecular packing.

Physicochemical properties Boiling point Density Purification method selection

Orthogonal Reactive Sites: Acryloyl Michael Acceptor Plus NH Nucleophile Enables Sequential Bifunctional Derivatization

The target compound presents two chemically orthogonal reactive centers: (1) an electrophilic α,β-unsaturated carbonyl (enone) capable of Michael addition, radical polymerization, or thiol-ene chemistry, and (2) a nucleophilic secondary amine (NH, pKa ~7.67) amenable to N-alkylation, N-acylation, N-sulfonylation, or salt formation . By contrast, N-acryloylmorpholine (comparator) possesses only the acryloyl electrophile; the morpholine nitrogen is already substituted as a tertiary amide and is chemically inert under typical derivatization conditions . This orthogonal bifunctionality means the target can serve as a sequential linker—first reacting through the enone, then through the NH, or vice versa—enabling stepwise construction of complex architectures from a single monomeric unit.

Bifunctional reagent Orthogonal reactivity Michael acceptor Post-functionalization

Procurement-Driven Application Scenarios for 1-(Morpholin-2-yl)prop-2-en-1-one Based on Quantitative Differentiation


Enantioselective Medicinal Chemistry: Chiral Fragment-Based Drug Discovery Leveraging Defined C2 Stereochemistry

Medicinal chemistry programs requiring enantiomerically pure morpholine-containing fragments should procure the (2R)- or (2S)-enantiomer of 1-(Morpholin-2-yl)prop-2-en-1-one as a chiral building block. Unlike the achiral N-acryloylmorpholine, the target compound introduces a stereogenic center directly at the morpholine C2, enabling stereospecific SAR exploration without post-synthetic resolution . The demonstrated precedent of Novartis patents US10183025 and US9763957, where a 2-morpholinyl-acryloyl containing compound achieved Ataxin-1 IC50 = 6.90 nM, validates the scaffold's capacity to support high-affinity target engagement [1].

Bifunctional Monomer for Sequence-Defined Polymer Synthesis and Bioconjugation

For polymer chemists developing sequence-defined macromolecules or bioconjugates, 1-(Morpholin-2-yl)prop-2-en-1-one provides orthogonal reactivity: the enone moiety enables polymerization or Michael addition, while the secondary amine (NH, pKa ~7.67) permits subsequent functionalization with drugs, dyes, or targeting ligands . This sequential reactivity is structurally inaccessible with N-acryloylmorpholine, where the morpholine nitrogen is already blocked as a tertiary amide [1]. The target's LogP of 0.36 and moderate PSA of 38 Ų further support aqueous compatibility for biological conjugation applications [2].

Covalent Inhibitor Warhead Optimization: NH-Modulated Electrophilicity and Target Engagement

Research groups optimizing covalent inhibitor warheads should consider 1-(Morpholin-2-yl)prop-2-en-1-one as a scaffold where the NH group's protonation state (pKa ~7.67) can modulate the enone's electrophilicity through inductive effects . Unlike N-acryloylmorpholine, where the electron-donating morpholine nitrogen is conjugated as an amide and cannot be protonated, the target's NH can be reversibly protonated/deprotonated, offering a tunable handle for controlling Michael acceptor reactivity—a parameter critical for balancing covalent inhibitor potency and off-target selectivity [1].

Salt and Polymorph Screening: pH-Dependent Solubility Modulation via the Secondary Amine

Formulation scientists requiring pH-dependent solubility modulation should leverage the ionizable secondary amine (pKa ~7.67) of 1-(Morpholin-2-yl)prop-2-en-1-one for salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate) . N-Acryloylmorpholine, as a neutral tertiary amide, cannot form salts and offers no pH-dependent solubility switch [1]. The resulting salts of the target compound may exhibit improved crystallinity, altered dissolution profiles, and enhanced solid-state stability compared to the neutral N-acryloyl isomer.

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